N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride
Description
Historical Context and Development
The development of this compound emerges from the broader historical context of piperidine chemistry, which has its roots in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. This foundational work established the piperidine ring system as a versatile scaffold for chemical modification and pharmaceutical development. The evolution of piperidine derivatives has been driven by the recognition that this heterocyclic amine consists of a six-membered ring containing five methylene bridges and one amine bridge, providing multiple sites for functional group attachment.
The specific development of dichlorophenyl-substituted piperidine carboxamides represents a more recent advancement in medicinal chemistry, emerging from systematic structure-activity relationship studies conducted in the late 20th and early 21st centuries. Research into piperidine carboxamides gained significant momentum following the identification of these compounds as potential kinase inhibitors, particularly in the context of anaplastic lymphoma kinase inhibition. The strategic incorporation of dichlorophenyl substituents arose from observations that halogenated aromatic rings could enhance binding affinity and selectivity for specific biological targets. The hydrochloride salt formation represents a standard pharmaceutical practice to improve compound stability, solubility, and handling characteristics for research and potential therapeutic applications.
The compound's emergence within the broader landscape of heterocyclic medicinal chemistry reflects the ongoing pursuit of novel therapeutic agents with improved pharmacological profiles. The systematic exploration of piperidine derivatives has been particularly fruitful in neuropharmacology and oncology research, where these compounds have demonstrated diverse biological activities including analgesic and anti-inflammatory properties. The specific substitution pattern found in this compound represents an optimization of earlier lead compounds, designed to maximize therapeutic potential while minimizing unwanted side effects.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of piperidine derivatives, specifically within the subcategory of aromatic carboxamides. The compound's systematic nomenclature reflects its complex structural architecture, beginning with the piperidine ring system as the core scaffold. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-piperidinecarboxamide, N-(2,4-dichlorophenyl)-, highlighting the carboxamide functional group attached to the 2-position of the piperidine ring and the dichlorophenyl substituent on the amide nitrogen.
The molecular formula C12H14Cl2N2O represents the base compound before salt formation, with a molecular weight of 273.16 daltons. The hydrochloride salt adds an additional hydrogen chloride molecule, resulting in the formula C12H15Cl3N2O with a molecular weight of 309.62 daltons. The Chemical Abstracts Service registry number 193342-41-5 provides a unique identifier for the base compound, while the hydrochloride salt variant carries the designation 1078163-25-3. Alternative nomenclature systems refer to this compound as N-(2,4-dichlorophenyl)-2-piperidinecarboxamide, emphasizing the substitution pattern on both the piperidine ring and the phenyl moiety.
The structural representation utilizes the Simplified Molecular Input Line Entry System notation C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl, which encodes the complete molecular connectivity. The International Chemical Identifier provides additional structural specificity through the notation InChI=1S/C12H14Cl2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17), ensuring unambiguous identification across chemical databases. The compound's classification extends beyond simple structural categories to include its functional designation as a potential pharmaceutical intermediate and research chemical.
Significance in Medicinal Chemistry
The significance of this compound in medicinal chemistry stems from its structural features that confer specific biological activities and therapeutic potential. Piperidine carboxamide derivatives have emerged as important pharmacophores in drug discovery, particularly due to their ability to interact with various biological targets including receptors and enzymes. The compound's design incorporates strategic structural elements that enhance its pharmacological profile, including the dichlorophenyl substituent which has been shown to improve binding affinity and selectivity for specific protein targets.
Research into piperidine carboxamides has revealed their potential as anaplastic lymphoma kinase inhibitors, with related compounds demonstrating significant activity in enzyme assays. The structural similarity to known active compounds suggests that this compound may possess similar inhibitory properties, making it valuable for oncological research. The compound's mechanism of action involves interaction with specific biological targets such as receptors or enzymes, with studies indicating that similar compounds can modulate serotonin receptors, which play critical roles in mood regulation and neurological processes.
The pharmaceutical importance of this compound extends to its potential applications in neuropharmacology, where piperidine derivatives have demonstrated diverse biological activities including analgesic and anti-inflammatory properties. The specific substitution pattern of the 2,4-dichlorophenyl group has been designed to optimize therapeutic activity while maintaining favorable pharmacokinetic properties. The hydrochloride salt formation enhances the compound's pharmaceutical characteristics, improving solubility and stability for formulation development. Current research investigations focus on understanding the structure-activity relationships that govern the compound's biological effects, with particular emphasis on optimizing potency and selectivity profiles.
Current Research Landscape
The current research landscape surrounding this compound reflects the broader scientific interest in piperidine carboxamide derivatives as therapeutic agents. Contemporary investigations are primarily focused on understanding the compound's interaction with biological targets and optimizing its pharmacological properties through systematic structure-activity relationship studies. Research efforts have intensified following the identification of piperidine carboxamides as potential kinase inhibitors, with particular attention to their selectivity profiles and mechanism of action.
Recent studies have emphasized the importance of conformational analysis in understanding the biological activity of piperidine derivatives, with researchers utilizing advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate structure-function relationships. The research community has shown particular interest in compounds featuring dichlorophenyl substituents, as these modifications have been associated with enhanced binding affinity and improved selectivity for specific biological targets. Current investigations employ high-throughput screening methodologies to identify novel applications for piperidine carboxamide derivatives, with emphasis on their potential in treating neurological disorders and cancer.
The pharmaceutical development pipeline continues to explore the therapeutic potential of this compound as a lead compound for drug development. Contemporary research methodologies focus on optimizing synthetic routes to improve yield and purity while reducing production costs. The compound serves as a valuable tool in chemical biology research, where it is utilized to probe biological pathways and validate potential therapeutic targets. Ongoing studies investigate the compound's stability under various conditions, its metabolic profile, and its potential for further structural modification to enhance therapeutic efficacy.
| Research Parameter | Current Focus | Methodology |
|---|---|---|
| Biological Activity | Kinase inhibition, receptor modulation | Enzyme assays, binding studies |
| Structural Analysis | Conformational studies, crystal structure | X-ray crystallography, nuclear magnetic resonance |
| Synthetic Optimization | Yield improvement, cost reduction | Process chemistry, reaction optimization |
| Pharmaceutical Development | Lead compound evaluation | Structure-activity relationship studies |
| Stability Studies | Chemical and thermal stability | Analytical chemistry methods |
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O.ClH/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11;/h4-5,7,11,15H,1-3,6H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUZBGYGCNALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Additionally, this compound can alter gene expression, leading to changes in cellular metabolism. For example, it may upregulate or downregulate specific genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also interact with transcription factors, influencing gene expression and subsequent protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. For instance, the compound may inhibit certain enzymes, leading to an accumulation of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function within the cell.
Biological Activity
N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a carboxamide functional group and a dichlorophenyl substituent. The presence of chlorine atoms may enhance its biological activity by influencing its binding affinity to various targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to affect protein interactions and enzymatic functions, which can lead to various pharmacological effects:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical biological pathways, thereby modulating cellular functions.
- Receptor Binding : It can bind to receptors in the central nervous system, potentially influencing neurotransmitter systems.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiviral Activity : Similar compounds have shown efficacy against HIV by inhibiting CCR5 co-receptors, suggesting potential antiviral properties for this compound as well .
- Anti-inflammatory Effects : Analogous compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory responses .
Case Studies and Research Findings
- Antiviral Studies : A study investigated the antiviral properties of piperidine derivatives against HIV. It was found that modifications in the piperidine structure significantly affected their potency against CCR5 . This suggests that this compound could be explored for similar applications.
- Anti-tuberculosis Activity : Research on related compounds indicated strong activity against Mycobacterium tuberculosis with minimal cytotoxicity. Compounds with a similar piperidine structure were found to inhibit mycolic acid biosynthesis, a critical component of the bacterial cell wall . This raises the possibility that this compound may also exhibit anti-tubercular activity.
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that piperidine derivatives can inhibit the proliferation of various cancer cell lines by targeting specific kinases such as VEGFR-2 and ERK-2 . This highlights the potential role of this compound in cancer therapy.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biochemical Interactions
N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride interacts with several enzymes and proteins, affecting cellular processes such as:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in critical biological pathways. For instance, it has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory responses.
- Receptor Binding : It can bind to receptors in the central nervous system, potentially influencing neurotransmitter systems and exhibiting neuropharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antiviral Activity : Similar compounds have demonstrated efficacy against HIV by inhibiting CCR5 co-receptors. This suggests that this compound may also possess antiviral properties.
- Anti-inflammatory Effects : Studies show that the compound can suppress COX-2 activity, indicating its potential use as an anti-inflammatory agent .
- Anticancer Properties : In vitro studies have highlighted the ability of piperidine derivatives to inhibit the proliferation of cancer cell lines by targeting specific kinases such as VEGFR-2 and ERK-2 .
Antiviral Studies
A study investigated the antiviral properties of piperidine derivatives against HIV. Modifications in the piperidine structure significantly affected their potency against CCR5. This suggests that this compound could be explored for similar applications in antiviral therapies.
Anti-tuberculosis Activity
Research on related compounds indicated strong activity against Mycobacterium tuberculosis with minimal cytotoxicity. Compounds with similar structures were found to inhibit mycolic acid biosynthesis, raising the possibility that this compound may exhibit anti-tubercular activity.
Inhibition of Cancer Cell Proliferation
In vitro studies have shown that piperidine derivatives can inhibit cancer cell proliferation by targeting specific kinases. For example, certain derivatives demonstrated significant inhibition of HepG2 liver cancer cells with IC50 values indicating effectiveness at low concentrations .
Summary of Applications
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Differences
Rimonabant’s pyrazole ring introduces steric bulk, altering receptor selectivity (CB1 vs. other targets) .
Biological Activity: Compound 12 (benzamide derivative) shows potent anti-Trypanosoma activity, whereas the target compound’s piperidine-carboxamide core may favor different targets (e.g., ion channels or GPCRs) .
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride, and how can reaction yields be improved?
A common method involves coupling 2,4-dichloroaniline with piperidine-2-carboxylic acid derivatives under acidic conditions. For example, similar compounds (e.g., N-(2-aminoethyl)-2,4-dichloro-N-substituted benzamides) were synthesized via sequential Boc protection, coupling with acyl chlorides, and HCl-mediated deprotection, achieving yields of 38–84% depending on substituents . To improve yields:
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis side reactions.
- Optimize stoichiometry of coupling reagents (e.g., 1.5 equivalents of pseudoephedrine hydrochloride as a chiral auxiliary) to enhance diastereoselectivity .
- Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation.
Q. How should researchers characterize the structural integrity of this compound and its derivatives?
Employ a combination of spectroscopic and analytical techniques:
- NMR : Analyze and chemical shifts to confirm substitution patterns. For example, piperidine protons typically appear at δ 1.5–3.0 ppm, while aromatic protons from dichlorophenyl groups resonate at δ 7.0–8.0 ppm .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for bicyclic piperidine derivatives .
Q. What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation .
- Waste disposal : Treat with neutralizing agents (e.g., sodium bicarbonate) before incineration to avoid releasing toxic HCl fumes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. Strategies include:
- Pharmacokinetic profiling : Measure plasma stability and hepatic microsome metabolism to identify unstable functional groups (e.g., amide bonds susceptible to esterase cleavage) .
- Isotope labeling : Track compound distribution using -labeled analogs to correlate in vivo exposure with efficacy .
- Proteomic analysis : Use affinity chromatography to identify off-target protein interactions that may alter activity in complex biological systems .
Q. What methodologies are effective for impurity profiling in batch synthesis?
- HPLC-DAD/MS : Detect trace impurities (e.g., des-chloro byproducts) using reverse-phase C18 columns with gradient elution (0.1% TFA in acetonitrile/water) .
- Reference standards : Compare retention times and spectra with certified impurities like (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride (CAS 65797-42-4) .
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to predict stability-related impurities .
Q. How can computational tools guide the optimization of this compound’s pharmacological properties?
- Molecular docking : Screen against target receptors (e.g., Trypanosoma brucei enzymes) using software like AutoDock Vina. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp25 in proteases) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess binding pocket residence times to refine kinetic selectivity .
Q. What strategies mitigate batch-to-batch variability in crystallinity and solubility?
- Polymorph screening : Use solvent-antisolvent crystallization (e.g., ethanol/water) to isolate thermodynamically stable forms .
- Particle size reduction : Apply jet milling to improve dissolution rates for in vivo studies .
- Salt selection : Test alternative counterions (e.g., mesylate instead of hydrochloride) if solubility limits dose escalation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
